molecular formula C9H21NO3 B1372360 {2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine CAS No. 1019624-79-3

{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine

Cat. No.: B1372360
CAS No.: 1019624-79-3
M. Wt: 191.27 g/mol
InChI Key: FUHULVUERYRKSJ-UHFFFAOYSA-N
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Description

{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine is a chemical compound with the molecular formula C9H21NO3 and a molecular weight of 191.27 g/mol . It is also known by its IUPAC name, 1-(2-isopropoxyethoxy)-3-(methylamino)-2-propanol . This compound is characterized by the presence of hydroxyl, ether, and amine functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of {2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine typically involves the reaction of 2-isopropoxyethanol with 3-chloro-2-hydroxypropylamine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-isopropoxyethanol attacks the carbon atom bearing the chlorine atom in 3-chloro-2-hydroxypropylamine, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of {2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups enable the compound to form hydrogen bonds and ionic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine can be compared with similar compounds such as:

    2-Amino-2-methyl-1-propanol: This compound has a similar amine and hydroxyl functional group but lacks the ether linkage present in this compound.

    3-Amino-1-propanol: This compound has a simpler structure with only one hydroxyl and one amine group, making it less versatile in chemical reactions.

    2-(2-Aminoethoxy)ethanol: This compound contains an ether and amine group but lacks the secondary hydroxyl group present in this compound.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

1-(methylamino)-3-(2-propan-2-yloxyethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO3/c1-8(2)13-5-4-12-7-9(11)6-10-3/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHULVUERYRKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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